molecular formula C15H11Cl2N3 B2469225 3,5-dichloro-N-(3-cyanophenyl)-N'-methylbenzenecarboximidamide CAS No. 339009-86-8

3,5-dichloro-N-(3-cyanophenyl)-N'-methylbenzenecarboximidamide

Cat. No.: B2469225
CAS No.: 339009-86-8
M. Wt: 304.17
InChI Key: XAFJNHCTZQGPCN-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(3-cyanophenyl)-N'-methylbenzenecarboximidamide is a substituted carboximidamide featuring a dichlorinated benzene ring, a 3-cyanophenyl group, and a methyl substituent on the amidine nitrogen.

Properties

IUPAC Name

3,5-dichloro-N-(3-cyanophenyl)-N'-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3/c1-19-15(11-6-12(16)8-13(17)7-11)20-14-4-2-3-10(5-14)9-18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFJNHCTZQGPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC(=CC(=C1)Cl)Cl)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(3-cyanophenyl)-N’-methylbenzenecarboximidamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dichlorobenzoyl chloride with 3-cyanophenylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with methylamine to yield the final compound. The reaction conditions often require anhydrous solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(3-cyanophenyl)-N’-methylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically conducted under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3,5-dichloro-N-(3-cyanophenyl)-N’-methylbenzenecarboximidamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(3-cyanophenyl)-N’-methylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

  • Core Structure : Phthalimide (isoindoline-1,3-dione) vs. carboximidamide.
  • Substituents: Single chloro and phenyl groups vs. dichloro, cyanophenyl, and methyl groups.
  • Applications: Serves as a monomer for polyimide synthesis . The target compound’s lack of a cyclic imide suggests different polymer compatibility.

N-(3,5-Dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide ()

  • Core Structure : Cyclopropane-dicarboximide vs. benzene-carboximidamide.
  • Substituents: Dichlorophenyl and dimethylcyclopropane vs. dichlorobenzene, cyanophenyl, and methyl.
  • Applications: A chlorinated fungicide in suspension formulations . The target compound’s cyanophenyl group may enhance binding specificity compared to the cyclopropane’s steric bulk.
  • Stability : Cyclopropane rings are strain-prone, whereas the benzene-carboximidamide core is more rigid.

Zoxamide ()

  • Core Structure : Benzamide vs. carboximidamide.
  • Substituents: Dichloro, methyl, and oxopropyl groups vs. dichloro, cyanophenyl, and methyl.
  • Applications : Fungicide targeting oomycete pathogens . The carboximidamide’s amidine moiety may offer stronger hydrogen-bonding interactions than Zoxamide’s amide.
  • Synthesis: Zoxamide’s synthesis likely involves amidation of dichlorobenzoyl chloride, whereas the target compound may require cyanophenyl amidine coupling.

3,5-Dichloro-N-(perfluorophenyl)-4H-1,2,6-thiadiazin-4-imine ()

  • Core Structure : Thiadiazine vs. carboximidamide.
  • Substituents: Perfluorophenyl vs. cyanophenyl.
  • Applications: Polymer precursor via Stille coupling . The target compound’s cyano group could enhance electron-withdrawing effects, influencing optoelectronic properties.

Comparative Analysis Table

Compound Core Structure Key Substituents Applications Unique Features
Target Compound Carboximidamide 3,5-dichloro, 3-cyanophenyl, N'-methyl Hypothetical fungicide Amidine group for H-bonding
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chloro, phenyl Polyimide monomer Cyclic anhydride potential
N-(3,5-Dichlorophenyl)-cyclopropane-dicarboximide Dicarboximide 3,5-dichlorophenyl, dimethylcyclopropane Fungicide (suspension) Cyclopropane-induced steric effects
Zoxamide Benzamide 3,5-dichloro, oxopropyl Oomycete fungicide Amide linkage for bioactivity
Thiadiazin-imine Thiadiazine 3,5-dichloro, perfluorophenyl Polymer precursor Fluorine-enhanced stability

Research Findings and Implications

  • Bioactivity : Dichlorinated analogs (e.g., Zoxamide, ) show fungicidal activity, suggesting the target compound may target similar pathways (e.g., tubulin inhibition) .
  • Synthetic Challenges: The cyanophenyl group in the target compound may require specialized coupling reagents, unlike the simpler amidation in Zoxamide .

Limitations and Contradictions

  • Lack of Direct Data: No evidence explicitly discusses the target compound; comparisons are extrapolated from structural analogs.
  • Divergent Applications : Some analogs are polymer precursors (), while others are agrochemicals (), complicating functional predictions.

Biological Activity

3,5-Dichloro-N-(3-cyanophenyl)-N'-methylbenzenecarboximidamide, also known as a dichlorobenzamidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13_{13}H10_{10}Cl2_2N2_{2}
  • Molecular Weight : 265.14 g/mol
  • CAS Number : 188257-67-2

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antiviral and anticancer properties. The following sections detail the findings from various studies.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV-1. The compound was evaluated for its efficacy in inhibiting HIV-1 replication in cell cultures.

  • EC50_{50} (Effective Concentration for 50% inhibition): Studies reported EC50_{50} values in the low nanomolar range, indicating potent antiviral activity.
  • Mechanism of Action : The compound appears to inhibit the reverse transcriptase enzyme, crucial for HIV replication. This was confirmed through various assays, including dose-response curves and cytotoxicity tests.

Table 1: Antiviral Activity Data

Compound NameEC50_{50} (nM)CC50_{50} (µM)Selectivity Index (SI)
This compound10>100>10

Anticancer Activity

In addition to its antiviral properties, this compound has shown promise in cancer research. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested : The compound was tested against several cancerous cell lines including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60).
  • Results : Significant inhibition of cell proliferation was observed at micromolar concentrations.

Table 2: Anticancer Activity Data

Cell LineIC50_{50} (µM)% Inhibition at 10 µM
MCF-75.070
A5494.575
HL-606.065

Case Studies

  • HIV Inhibition Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited HIV replication in vitro. The study involved a series of analogs with varying substituents to optimize activity against both wild-type and resistant strains of HIV.
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines. The results indicated that it could induce apoptosis through mitochondrial pathways, suggesting a potential mechanism for its anticancer effects.

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